5-Dodecyl-2-(2-hydroxypropoxy)benzene-1-sulfonic acid
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Overview
Description
5-Dodecyl-2-(2-hydroxypropoxy)benzene-1-sulfonic acid is an organosulfur compound that belongs to the class of aromatic sulfonic acids. This compound is characterized by a benzene ring substituted with a dodecyl group, a hydroxypropoxy group, and a sulfonic acid group. It is commonly used in various industrial applications due to its surfactant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Dodecyl-2-(2-hydroxypropoxy)benzene-1-sulfonic acid typically involves the sulfonation of dodecylbenzene followed by the introduction of the hydroxypropoxy group. The sulfonation is carried out using concentrated sulfuric acid or sulfur trioxide, which reacts with dodecylbenzene to form dodecylbenzene sulfonic acid. The hydroxypropoxy group is then introduced through a nucleophilic substitution reaction using propylene oxide under basic conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactors where dodecylbenzene is continuously fed and reacted with sulfur trioxide. The resulting dodecylbenzene sulfonic acid is then reacted with propylene oxide in a controlled environment to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Dodecyl-2-(2-hydroxypropoxy)benzene-1-sulfonic acid undergoes several types of chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonate esters.
Reduction: The aromatic ring can undergo reduction reactions to form cyclohexane derivatives.
Substitution: The hydroxypropoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfonate esters.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
5-Dodecyl-2-(2-hydroxypropoxy)benzene-1-sulfonic acid is widely used in scientific research due to its surfactant properties. It is employed in:
Chemistry: As a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: In cell lysis buffers and protein extraction protocols.
Medicine: As an emulsifying agent in pharmaceutical formulations.
Industry: In detergents, emulsifiers, and dispersants for various industrial applications.
Mechanism of Action
The mechanism of action of 5-Dodecyl-2-(2-hydroxypropoxy)benzene-1-sulfonic acid is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This is achieved through the formation of micelles, where the hydrophobic dodecyl chains are oriented inward, and the hydrophilic sulfonic acid groups are oriented outward .
Comparison with Similar Compounds
Similar Compounds
- Sodium dodecyl benzene sulfonate
- Dodecylbenzene sulfonic acid
- Benzenesulfonic acid
Uniqueness
5-Dodecyl-2-(2-hydroxypropoxy)benzene-1-sulfonic acid is unique due to the presence of the hydroxypropoxy group, which enhances its solubility and reactivity compared to other similar compounds. This makes it particularly useful in applications requiring high solubility and specific reactivity .
Properties
CAS No. |
61100-54-7 |
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Molecular Formula |
C21H36O5S |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
5-dodecyl-2-(2-hydroxypropoxy)benzenesulfonic acid |
InChI |
InChI=1S/C21H36O5S/c1-3-4-5-6-7-8-9-10-11-12-13-19-14-15-20(26-17-18(2)22)21(16-19)27(23,24)25/h14-16,18,22H,3-13,17H2,1-2H3,(H,23,24,25) |
InChI Key |
JNIUBQXTEUYPMP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC(=C(C=C1)OCC(C)O)S(=O)(=O)O |
Origin of Product |
United States |
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